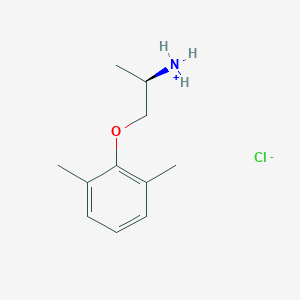
(-)-(R)-Mexiletine Hydrochloride
Übersicht
Beschreibung
(-)-®-Mexiletine Hydrochloride is a compound that belongs to the class of organic compounds known as phenylpropanes . These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the second position by a propan-1-ol . The hydrochloride part of the compound refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
The synthesis of (-)-®-Mexiletine Hydrochloride involves several steps. The process begins with the preparation of dimethylamine from methanol, which can be manufactured from various hydrocarbon sources, like natural gas, coal, or even biomass . This is then converted to dimethylamine by dehydration with ammonia gas under high pressure and temperature . Lastly, treatment of dimethylamine with a stoichiometric amount of hydrochloric acid affords the hydrochloride salt .Molecular Structure Analysis
The molecular structure of (-)-®-Mexiletine Hydrochloride is complex and involves various functional groups. The compound contains two imino (–C=NH) and one each of primary (–NH2), secondary (–NH), tertiary (–N(CH3)2) amino groups as donating centers . The structure of the compound can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of (-)-®-Mexiletine Hydrochloride involve interactions with various other compounds. For instance, it can react with acids to form salts and water . The degree of ionization of the drug in solution is highly dependent on the pH . Ionization of a drug has an important effect on its absorption, distribution, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-®-Mexiletine Hydrochloride are influenced by its molecular structure and the presence of various functional groups. The compound is a weak organic base and its degree of ionization in solution is highly dependent on the pH . The ionic form of the drug has a positive or negative electrostatic charge and preferentially dissolves in water (blood), while the non-ionized drug molecule is electroneutral and is better dissolved in lipids .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “(-)-®-Mexiletine Hydrochloride”:
Antiarrhythmic Treatment
Mexiletine Hydrochloride is primarily used as an antiarrhythmic agent for the treatment of ventricular arrhythmias, such as sustained ventricular tachycardia. It works by blocking sodium channels and stabilizing the cardiac membrane .
Analytical Chemistry
In analytical chemistry, methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the determination of Mexiletine, particularly after derivatization. This is crucial for accurate dosage and treatment monitoring .
Pharmacokinetics
Research on Mexiletine also involves its bioavailability and bioequivalence studies. These studies are essential for developing appropriate methods for drug delivery and ensuring consistent therapeutic effects .
Safety and Hazards
(-)-®-Mexiletine Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Immediate medical attention is required in case of exposure .
Zukünftige Richtungen
The future directions of (-)-®-Mexiletine Hydrochloride research could involve further exploration of its mechanism of action, potential therapeutic applications, and development of more efficient synthesis methods. Additionally, the design of new drug delivery systems could improve the bioavailability and therapeutic efficacy of (-)-®-Mexiletine Hydrochloride .
Eigenschaften
IUPAC Name |
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720413 | |
| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride | |
CAS RN |
81771-86-0 | |
| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81771-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEXILETINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



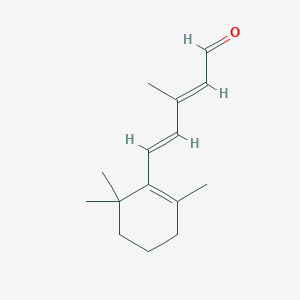
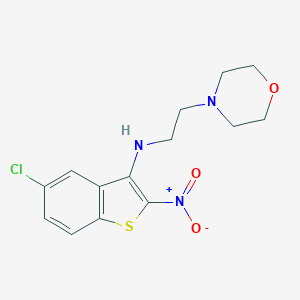

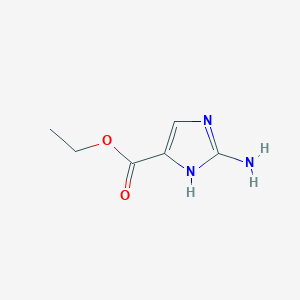

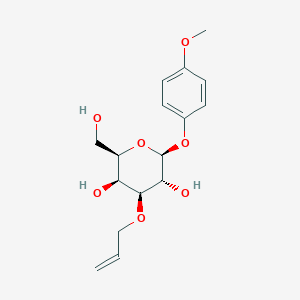
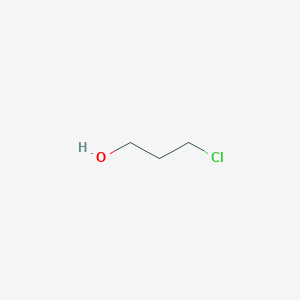


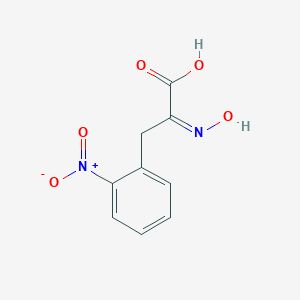
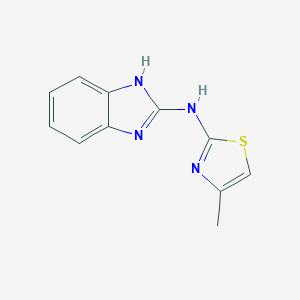

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)